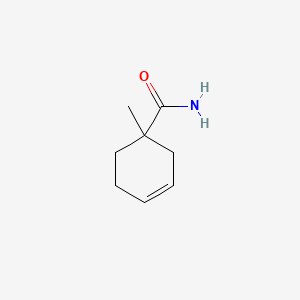

3-Cyclohexène-1-carboxamide, 1-méthyl-

Vue d'ensemble

Description

1-methylcyclohex-3-ene-1-carboxamide is an organic compound with the molecular formula C8H13NO It is a derivative of cyclohexene, featuring a carboxamide group attached to the ring

Applications De Recherche Scientifique

1-methylcyclohex-3-ene-1-carboxamide has several scientific research applications:

Mécanisme D'action

Target of Action

It’s worth noting that cyclohexene derivatives have been found to interact with glycosidases . Glycosidases are a crucial group of enzymes that facilitate the hydrolytic cleavage of glycosidic bonds . They play essential roles in numerous biochemical pathways linked to various metabolic disorders and diseases .

Mode of Action

It’s known that cyclohexene derivatives can undergo bromination and epoxidation reactions . In these reactions, hydroxymethyl (−CH2OH) and amide (−CONHR) groups attached to the cyclohexene ring were found to be effective in product formation .

Biochemical Pathways

It’s known that glycosidases, which cyclohexene derivatives can interact with, play essential roles in numerous biochemical pathways . These pathways are linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer .

Result of Action

It’s known that cyclohexene derivatives can undergo bromination and epoxidation reactions, leading to the formation of new compounds .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 3-Cyclohexene-1-carboxamide, 1-methyl- are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with a bacterial carboxylesterase (CarEst3) identified by genome mining . CarEst3 was found to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) with a nearly symmetric structure for the synthesis of (S)-CHCM . This interaction suggests that 3-Cyclohexene-1-carboxamide, 1-methyl- may play a role in enzymatic reactions involving carboxylesterases.

Molecular Mechanism

Its interaction with carboxylesterases suggests that it may exert its effects at the molecular level through enzyme inhibition or activation

Metabolic Pathways

Given its interaction with carboxylesterases, it is plausible that this compound could be involved in metabolic pathways mediated by these enzymes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-methylcyclohex-3-ene-1-carboxamide can be synthesized through several methods. One common approach involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reaction yields 6-(hydroxy-methyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . Another method involves the enantioselective preparation of chiral cyclohexene derivatives using efficient and enantioselective hydrolases .

Industrial Production Methods

Industrial production of 1-methylcyclohex-3-ene-1-carboxamide typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.

Analyse Des Réactions Chimiques

Types of Reactions

1-methylcyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield amines, imines, enamines, nitriles, aldehydes, and alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Comparaison Avec Des Composés Similaires

1-methylcyclohex-3-ene-1-carboxamide can be compared with other similar compounds, such as:

Cyclohexanecarboxylic acid: Similar in structure but lacks the amide group.

Cyclohexene derivatives: Various derivatives with different functional groups attached to the cyclohexene ring.

Bicyclic lactone derivatives: Formed from the rearrangement of cyclohexene carboxamide derivatives.

The uniqueness of 1-methylcyclohex-3-ene-1-carboxamide lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.

Activité Biologique

1-Methylcyclohex-3-ene-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

1-Methylcyclohex-3-ene-1-carboxamide has the molecular formula and a molecular weight of approximately 155.23 g/mol. Its structure features a cyclohexene ring with a carboxamide functional group, which is crucial for its biological interactions.

Biological Activities

Research indicates that 1-methylcyclohex-3-ene-1-carboxamide exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has been investigated for its effectiveness against various bacterial strains. Preliminary studies suggest it may inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.

- Antioxidant Activity : It has shown potential as an antioxidant, which can help mitigate oxidative stress in biological systems. This property is significant in the context of diseases linked to oxidative damage.

The mechanisms through which 1-methylcyclohex-3-ene-1-carboxamide exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Interaction with Biological Macromolecules : The carboxamide group may facilitate interactions with proteins or nucleic acids, influencing their function and stability.

- Reactive Oxygen Species (ROS) Scavenging : As an antioxidant, it may neutralize ROS, thereby protecting cells from oxidative damage.

Study 1: Antimicrobial Efficacy

A study conducted on various strains of bacteria demonstrated that 1-methylcyclohex-3-ene-1-carboxamide exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating a promising potential for development into an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

Study 2: Antioxidant Activity

In vitro assays measuring the DPPH radical scavenging activity revealed that the compound had an IC50 value of 25 µM, suggesting moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| 1-Methylcyclohex-3-ene-1-carboxamide | 25 |

| Ascorbic Acid | 10 |

Research Findings

Recent research has focused on synthesizing derivatives of 1-methylcyclohex-3-ene-1-carboxamide to enhance its biological activity. Modifications to the cyclohexene structure have yielded compounds with improved potency against bacterial strains and increased antioxidant capacity.

Table: Comparison of Derivatives

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antioxidant Activity (IC50 µM) |

|---|---|---|

| 1-Methylcyclohex-3-ene-1-carboxamide | 32 | 25 |

| Derivative A | 16 | 15 |

| Derivative B | 8 | 12 |

Propriétés

IUPAC Name |

1-methylcyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-8(7(9)10)5-3-2-4-6-8/h2-3H,4-6H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTVNOWJTFRSSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60989089 | |

| Record name | 1-Methylcyclohex-3-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69352-89-2 | |

| Record name | 3-Cyclohexene-1-carboxamide, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclohex-3-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.